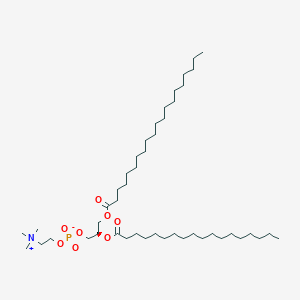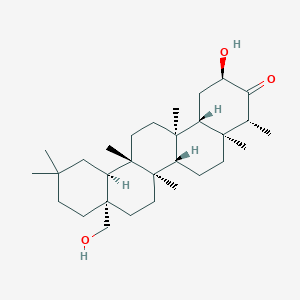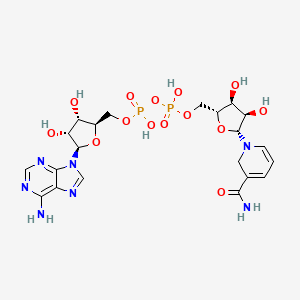
omega,E,E,Z-geranylgeranyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditrans,polycis-polyprenyl diphosphate(3-) is an organophosphate oxoanion obtained by deprotonation of the diphosphate OH groups of any ditrans,polycis-polyprenyl diphosphate; major species at pH 7.3.
Applications De Recherche Scientifique
Mycobacterium Tuberculosis Research : GGPP has been identified in Mycobacterium tuberculosis, where a novel class of omega,E,E-farnesyl diphosphate synthase, which does not contain typical synthase signature motifs, has been discovered. This enzyme, essential for the viability of M. tuberculosis, represents a new class of omega,E,E-FPP synthase (Dhiman et al., 2004).
Synthesis of Stable Analogues for Inhibition Studies : Novel stable analogues of GGPP, where the natural geranylgeranyl portion is replaced by a (Z,E,E)-geranylgeranyl chain, have been synthesized. These analogues are used to study the inhibition of geranylgeranyl protein transferase I, shedding light on the importance of the configuration at the C2=C3 double bond among GGPP derivatives (Minutolo et al., 2006).
Polyprenyl Phosphate Biosynthesis : Research into polyprenyl phosphate biosynthesis in Mycobacterium species shows differences in Pol-P synthesis between M. smegmatis and M. tuberculosis. The study suggests that geranyl diphosphate is the allylic substrate for prenyl diphosphate synthases that synthesize omega,E,Z-farnesyl diphosphate and omega,E,E,E-geranylgeranyl diphosphate (Crick et al., 2000).
Enzymatic Characterization and Inhibition : Z-farnesyl diphosphate synthase from Mycobacterium tuberculosis has been purified and characterized, highlighting its role in synthesizing omega,E,Z-farnesyl diphosphate, a precursor for cell wall biosynthesis. Inhibitors of this enzyme, which are stable analogs of omega,E-geranyl diphosphate, have been studied to understand the active site of the enzyme (Schulbach et al., 2001).
Decaprenyl Diphosphate Synthesis : Research into decaprenyl diphosphate synthesis in Mycobacterium tuberculosis has revealed that the enzyme responsible prefers omega,E,Z-farnesyl diphosphate as its substrate, indicating its natural role in vivo. This enzyme is essential for synthesizing decaprenyl phosphate, a key component of mycobacterial cell walls (Kaur et al., 2004).
Isoprenoid Biosynthesis : Studies on isoprenoid biosynthesis have explored the functions of E-isoprenyl diphosphate synthases from Mycobacterium species, revealing differences in enzyme functions between pathogenic and nonpathogenic strains. These findings provide insights into the biosynthesis of essential components like menaquinone and glycosyl carrier lipids (Abé et al., 2020).
Geranylgeranylation and Cell Proliferation : Geranylgeranyl diphosphate synthase's role in cell survival and proliferation has been studied, particularly in the context of inhibitors that deplete GGPP. This research is crucial in understanding the molecular mechanisms linking GGPP to cell proliferation via geranylgeranylated small GTPases (Agabiti et al., 2016).
Propriétés
Nom du produit |
omega,E,E,Z-geranylgeranyl diphosphate |
|---|---|
Formule moléculaire |
C20H33O7P2-3 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[oxido-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b18-11+,19-13+,20-15- |
Clé InChI |
OINNEUNVOZHBOX-KWBDAJKESA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
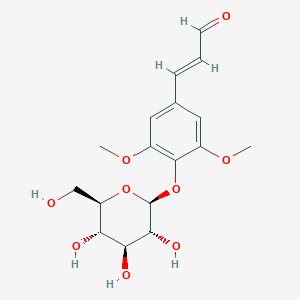
![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)
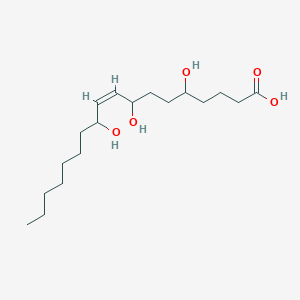
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
